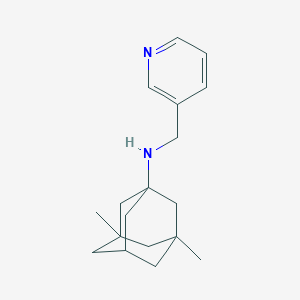

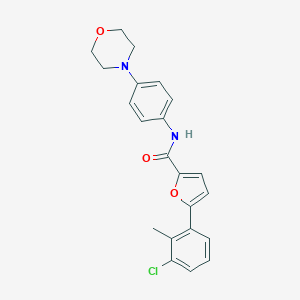

![molecular formula C16H13ClN2O3S2 B279593 3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B279593.png)

3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as Cefprozil, is a second-generation cephalosporin antibiotic. It was developed in the 1980s and is widely used in the treatment of bacterial infections. Cefprozil is a broad-spectrum antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It does this by binding to and inhibiting the activity of enzymes called penicillin-binding proteins, which are responsible for the cross-linking of peptidoglycan chains in the cell wall.

Biochemical and Physiological Effects:

3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is generally well-tolerated by patients and has few side effects. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2 hours of oral administration. It is eliminated primarily by the kidneys and has a half-life of approximately 2 hours.

Advantages and Limitations for Lab Experiments

3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several advantages for use in laboratory experiments. It is stable in aqueous solutions and can be easily dissolved in water or saline. It is also relatively inexpensive and widely available. However, it does have some limitations, including its narrow spectrum of activity and the potential for bacterial resistance to develop.

Future Directions

There are several areas of research that could be pursued in the future with regard to 3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. These include the development of new formulations or delivery methods, the investigation of its potential use in combination with other antibiotics, and the study of its effects on the human microbiome. Additionally, further research could be done to explore the potential for 3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to be used in the treatment of emerging antibiotic-resistant bacterial infections.

Synthesis Methods

3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized by reacting 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The resulting compound is then treated with 5-chloro-2-thiophenecarbonyl chloride to form the final product.

Scientific Research Applications

3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been extensively studied in the field of microbiology and has been shown to be effective against a wide range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It has also been used in the treatment of urinary tract infections, skin infections, and respiratory tract infections.

properties

Molecular Formula |

C16H13ClN2O3S2 |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

2-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid |

InChI |

InChI=1S/C16H13ClN2O3S2/c17-11-4-3-10(24-11)9-6-23-16(18-9)19-14(20)12-7-1-2-8(5-7)13(12)15(21)22/h1-4,6-8,12-13H,5H2,(H,21,22)(H,18,19,20) |

InChI Key |

VRJYAOSQBPBCPN-UHFFFAOYSA-N |

SMILES |

C1C2C=CC1C(C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)C(=O)O |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B279517.png)

![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B279528.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279534.png)

![2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279535.png)

![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B279537.png)

![3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279538.png)